molecular formula C22H19N3O B11993045 4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile CAS No. 712301-56-9

4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile

Cat. No.: B11993045
CAS No.: 712301-56-9
M. Wt: 341.4 g/mol
InChI Key: IMCOCXYESWSSOG-UHFFFAOYSA-N
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Description

4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is an organic compound with a complex structure that includes a benzyloxyphenyl group and a pyridinedicarbonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of 4-(benzyloxy)benzaldehyde with ethyl acetoacetate in the presence of ammonium acetate, followed by cyclization and nitrile formation. The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the nitrile groups to amines.

    Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydride or potassium tert-butoxide.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Benzyloxy)phenylacetic acid
  • 4-(Benzyloxy)phenol
  • N-[4-(Benzyloxy)phenyl]glycinamide

Uniqueness

4-[4-(Benzyloxy)phenyl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarbonitrile is unique due to its specific structural features, such as the combination of a benzyloxyphenyl group with a pyridinedicarbonitrile core. This unique structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

712301-56-9

Molecular Formula

C22H19N3O

Molecular Weight

341.4 g/mol

IUPAC Name

2,6-dimethyl-4-(4-phenylmethoxyphenyl)-1,4-dihydropyridine-3,5-dicarbonitrile

InChI

InChI=1S/C22H19N3O/c1-15-20(12-23)22(21(13-24)16(2)25-15)18-8-10-19(11-9-18)26-14-17-6-4-3-5-7-17/h3-11,22,25H,14H2,1-2H3

InChI Key

IMCOCXYESWSSOG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(C(=C(N1)C)C#N)C2=CC=C(C=C2)OCC3=CC=CC=C3)C#N

Origin of Product

United States

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